

TPOP146: A Potent Tool for the Investigation of Protein-Protein Interactions

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Compound of Interest					
Compound Name:	TPOP146				
Cat. No.:	B611462	Get Quote			

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: **TPOP146** is a highly selective, cell-permeable small molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2. In many cancer types, the function of wild-type p53 is abrogated by the overexpression of MDM2, which targets p53 for proteasomal degradation.[1][2] By competitively binding to the p53-binding pocket of MDM2, **TPOP146** effectively prevents this interaction, leading to the stabilization and activation of p53, and subsequent induction of cell cycle arrest and apoptosis in cancer cells harboring wild-type p53.[2][3] These application notes provide detailed protocols for utilizing **TPOP146** as a tool to study the p53-MDM2 interaction both in vitro and in a cellular context.

Data Presentation

The inhibitory activity of **TPOP146** has been quantified using various biochemical and cell-based assays. The data presented below is a representative summary of its potency and selectivity.

Table 1: In Vitro Binding Affinity and Inhibitory Potency of TPOP146



Assay Type	Target	Tracer/Probe	TPOP146 IC50 (nM)	Nutlin-3a IC50 (nM) (Reference)
Fluorescence Polarization	MDM2	FAM-labeled p53 peptide (12-1)	15.2 ± 2.1	90.5 ± 8.7
Surface Plasmon Resonance	MDM2	Immobilized p53 peptide	25.8 ± 3.5 (Kd)	160.3 ± 15.2 (Kd)

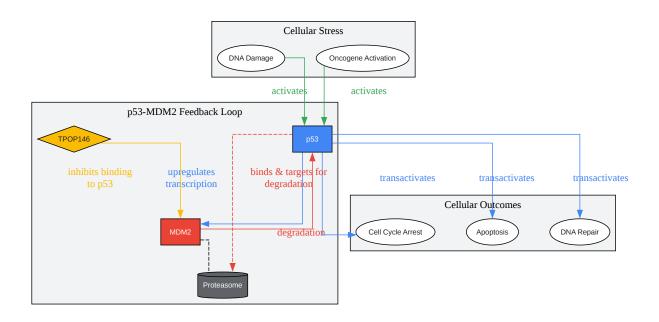
Table 2: Cellular Activity of **TPOP146** in SJSA-1 Osteosarcoma Cells (wild-type p53)

Assay Type	Endpoint	TPOP146 EC50 (μM)	Nutlin-3a EC50 (μΜ) (Reference)
Cell Viability (MTT)	Reduction in cell viability	1.2 ± 0.3	8.5 ± 1.1
p53 Accumulation (Western Blot)	Increase in p53 protein levels	0.8 ± 0.2	5.2 ± 0.9
MDM2 Upregulation (qPCR)	Increase in MDM2 mRNA	0.7 ± 0.1	4.8 ± 0.7

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and the experimental approaches to study it, the following diagrams are provided.

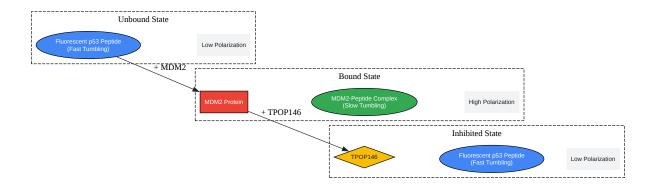




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Caption: The p53-MDM2 autoregulatory feedback loop and the inhibitory action of TPOP146.

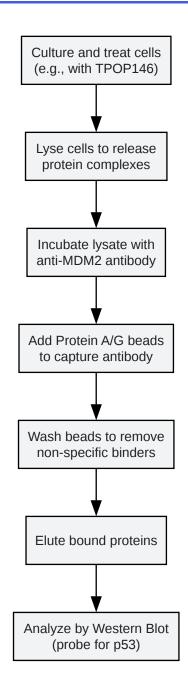




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Caption: Workflow of a Fluorescence Polarization (FP) competition assay.





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References



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